molecular formula C18H21N3O B2460212 N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide CAS No. 1448139-69-2

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide

Cat. No.: B2460212
CAS No.: 1448139-69-2
M. Wt: 295.386
InChI Key: AVQNYIBNQRLJPJ-VAWYXSNFSA-N
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Description

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a cinnamamide moiety attached to an indazole ring system, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide typically involves the reaction of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce production costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods .

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives such as:

Uniqueness

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide is unique due to its specific structure, which combines the indazole ring with a cinnamamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(E)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-21-17-10-6-5-9-15(17)16(20-21)13-19-18(22)12-11-14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10,13H2,1H3,(H,19,22)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQNYIBNQRLJPJ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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